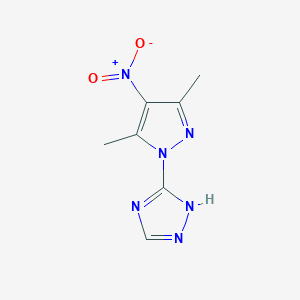![molecular formula C17H29N3O2 B5292274 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride, also known as DSP-4, is a synthetic compound that has been widely used in scientific research. DSP-4 belongs to the class of noradrenergic neurotoxins and is commonly used to selectively damage noradrenergic neurons in animal models.
作用機序
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a selective neurotoxin that damages noradrenergic neurons by inducing oxidative stress. 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is transported into the noradrenergic neurons through the norepinephrine transporter and is then metabolized to form a reactive metabolite that causes oxidative damage to the neurons. The oxidative damage leads to the degeneration of the noradrenergic neurons and a subsequent decrease in norepinephrine levels.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride leads to several biochemical and physiological effects. The decrease in norepinephrine levels results in a decrease in sympathetic nervous system activity, which can lead to hypotension and bradycardia. The damage to noradrenergic neurons also affects several physiological processes, including attention, arousal, and stress response.
実験室実験の利点と制限
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments. The selective damage of noradrenergic neurons by 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride allows researchers to study the role of noradrenergic neurons in various physiological and pathological conditions. However, the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride requires careful consideration of the animal model, as the effects of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can vary depending on the species and strain of the animal.
将来の方向性
There are several future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research. One potential direction is the study of the role of noradrenergic neurons in the development of anxiety and depression. Another potential direction is the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride to study the role of noradrenergic neurons in the development of neurodegenerative diseases, such as Parkinson's disease. Additionally, the development of new neurotoxins that selectively target other neurotransmitter systems could lead to new insights into the role of these systems in various physiological and pathological conditions.
Conclusion:
In conclusion, 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a synthetic compound that has been widely used in scientific research to selectively damage noradrenergic neurons in animal models. 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments and has been used to study the role of noradrenergic neurons in various physiological and pathological conditions. The future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research are numerous and could lead to new insights into the role of noradrenergic neurons in various conditions.
合成法
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can be synthesized through a multistep process involving the reaction of 2,7-diazaspiro[4.5]decane with 3-oxopropyl chloride followed by the reaction of the resulting compound with 2-azepanone hydrochloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has been extensively used in scientific research to selectively damage noradrenergic neurons in animal models. Noradrenergic neurons are involved in several physiological processes, including attention, arousal, and stress response. By selectively damaging these neurons, researchers can study the role of noradrenergic neurons in various physiological and pathological conditions.
特性
IUPAC Name |
1-[3-(2,7-diazaspiro[4.5]decan-7-yl)-3-oxopropyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-15-5-2-1-3-10-19(15)12-6-16(22)20-11-4-7-17(14-20)8-9-18-13-17/h18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSYSBGSTIYHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5292300.png)